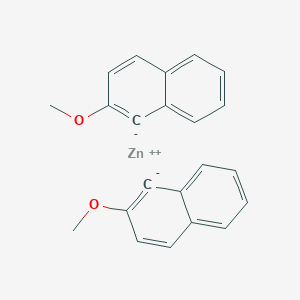
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene is an organic compound with a complex structure that includes two benzyloxy groups attached to a dihydro-methanonaphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the benzylation of a naphthalene derivative, followed by a series of reduction and cyclization reactions to form the dihydro-methanonaphthalene core. The reaction conditions often require the use of strong bases and reducing agents, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures for handling reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthalene core.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Substitution reactions may involve nucleophiles like sodium methoxide (NaOMe) or electrophiles like benzyl chloride (C₆H₅CH₂Cl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Its derivatives are explored for their pharmacological properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound is investigated for its potential use in materials science, particularly in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, its potential anti-cancer activity may be due to its ability to inhibit certain enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8-Bis(benzyloxy)naphthalene: Similar structure but lacks the dihydro-methanonaphthalene core.
1,4-Dihydro-1,4-methanonaphthalene: Lacks the benzyloxy groups.
Benzyloxybenzene: Simpler structure with only one benzyloxy group attached to a benzene ring.
Uniqueness
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene is unique due to the combination of its benzyloxy groups and the dihydro-methanonaphthalene core. This unique structure imparts specific chemical properties that make it valuable for various applications, particularly in the synthesis of complex organic molecules and the study of its biological activities.
Eigenschaften
CAS-Nummer |
920287-08-7 |
|---|---|
Molekularformel |
C25H22O2 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
3,6-bis(phenylmethoxy)tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C25H22O2/c1-3-7-18(8-4-1)16-26-22-13-14-23(27-17-19-9-5-2-6-10-19)25-21-12-11-20(15-21)24(22)25/h1-14,20-21H,15-17H2 |
InChI-Schlüssel |
RGBLZSQZSZXPAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C3=C(C=CC(=C23)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12627989.png)

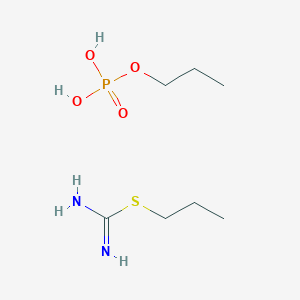
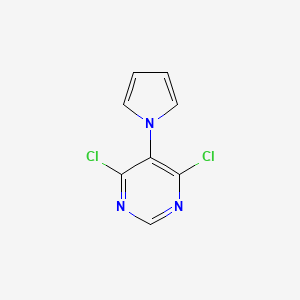
![N~3~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B12628012.png)
![2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B12628015.png)
![1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B12628020.png)
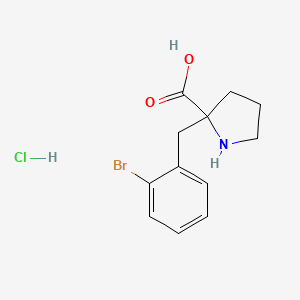
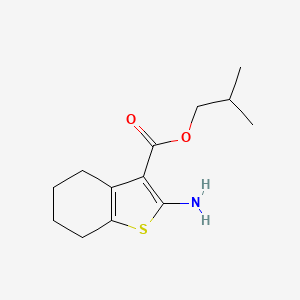
![N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide](/img/structure/B12628046.png)
![2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B12628053.png)

dimethylsilane](/img/structure/B12628055.png)
